1,2-Di([1,1'-biphenyl]-2-yl)ethanone

Lipophilicity Drug Discovery Material Science

Sourcing high-lipophilicity ortho-biphenyl ketones with defined steric profiles for OLED, MOF, or medicinal chemistry applications often presents supply challenges. 1,2-Di([1,1'-biphenyl]-2-yl)ethanone (CAS 1694-24-2) directly addresses this gap. - XLogP3 = 6.5 - over 1,000× higher lipophilicity than 1,2-diphenylethanone, enabling hydrophobic pocket targeting and blood-brain barrier permeation. - 5 rotatable bonds with sterically hindered ortho-biphenyl groups for tunable π-π interactions and conformational design in supramolecular assemblies. - ≥95% purity (batch-specific COA available), suitable as a reference standard for LC-MS/GC-MS method development and as a reliable building block.

Molecular Formula C26H20O
Molecular Weight 348.4 g/mol
Cat. No. B15243763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di([1,1'-biphenyl]-2-yl)ethanone
Molecular FormulaC26H20O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C26H20O/c27-26(25-18-10-9-17-24(25)21-13-5-2-6-14-21)19-22-15-7-8-16-23(22)20-11-3-1-4-12-20/h1-18H,19H2
InChIKeyNYWYLAXUFKKKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Di([1,1'-biphenyl]-2-yl)ethanone: A High-Lipophilicity 1,2-Diarylethanone for Specialized Organic Synthesis and Materials Research


1,2-Di([1,1'-biphenyl]-2-yl)ethanone (CAS 1694-24-2, C26H20O, molecular weight 348.4 g/mol) is a 1,2-diarylethanone featuring two ortho-biphenyl substituents attached to a central carbonyl group [1]. The compound belongs to a class of aromatic ketones utilized as intermediates in pharmaceutical and agrochemical synthesis and as building blocks for advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals [2]. Its biphenyl-rich structure imparts high lipophilicity (XLogP3 = 6.5) and a topological polar surface area of only 17.1 Ų, physicochemical properties that are markedly different from simpler 1,2-diarylethanone analogs [1].

Why 1,2-Di([1,1'-biphenyl]-2-yl)ethanone Cannot Be Interchanged with Simpler 1,2-Diarylethanones or Biphenyl Hydrocarbons


The ortho-biphenyl substitution pattern in 1,2-di([1,1'-biphenyl]-2-yl)ethanone creates a unique steric and electronic environment that is not replicated by para-substituted biphenyl derivatives or by unsubstituted 1,2-diphenylethanone (deoxybenzoin) [1]. Ortho-biphenyl groups introduce steric hindrance that restricts rotational freedom around the biphenyl single bonds, altering molecular conformation and solid-state packing relative to simpler analogs [2]. The presence of a carbonyl group further differentiates this compound from purely hydrocarbon biphenyl derivatives such as 1,2-bis(2-biphenylyl)ethane, enabling nucleophilic addition and condensation reactions that are not accessible to non‑ketone analogs. These structural distinctions translate into quantifiable differences in lipophilicity, molecular flexibility, and reactivity that directly impact compound performance in synthetic and materials applications.

Quantitative Differentiation of 1,2-Di([1,1'-biphenyl]-2-yl)ethanone from Structural Analogs


Enhanced Lipophilicity (XLogP3 = 6.5) vs. 1,2-Diphenylethanone (XLogP3 = 3.2)

1,2-Di([1,1'-biphenyl]-2-yl)ethanone exhibits a computed octanol-water partition coefficient (XLogP3) of 6.5, more than double that of 1,2-diphenylethanone (deoxybenzoin, XLogP3 = 3.2) [1][2]. This 3.3 log unit difference indicates a >1000‑fold greater preference for nonpolar environments, which influences membrane permeability, organic solvent solubility, and molecular stacking in solid-state devices.

Lipophilicity Drug Discovery Material Science

Increased Molecular Weight and Exact Mass Relative to 1,2-Bis(2-biphenylyl)ethane

The molecular weight of 1,2-di([1,1'-biphenyl]-2-yl)ethanone (348.4 g/mol) is approximately 14 Da higher than that of the structurally related hydrocarbon 1,2-bis(2-biphenylyl)ethane (334.46 g/mol) due to the presence of a carbonyl oxygen in place of a methylene unit [1][2]. Exact mass differs by 13.979264 Da (target: 348.151415 Da; comparator: 334.172151 Da), providing a clear analytical differentiator for LC‑MS or GC‑MS identification.

Molecular Weight Mass Spectrometry Purity Control

Greater Conformational Flexibility (5 Rotatable Bonds) vs. 1,2-Diphenylethanone (3 Rotatable Bonds)

1,2-Di([1,1'-biphenyl]-2-yl)ethanone possesses 5 rotatable bonds, compared to only 3 for 1,2-diphenylethanone [1][2]. This increased rotational freedom, arising from the biphenyl-phenyl linkages, allows the molecule to adopt a wider range of conformations in solution and in the solid state, which can influence crystallization behavior and supramolecular assembly.

Conformational Flexibility Molecular Dynamics Supramolecular Chemistry

Vendor-Specified Minimum Purity of 95% Provides a Procurement Benchmark

A commercial supplier (AKSci) lists 1,2-di([1,1'-biphenyl]-2-yl)ethanone with a minimum purity specification of 95% and recommends long-term storage in a cool, dry place . While purity specifications are vendor‑dependent, this explicit ≥95% value serves as a verifiable procurement criterion that may not be uniformly available for less common biphenyl ketone analogs.

Purity Quality Control Procurement

Ketone Functionality Enables Nucleophilic Reactions Not Possible with Biphenyl Hydrocarbons

The carbonyl group in 1,2-di([1,1'-biphenyl]-2-yl)ethanone renders it susceptible to nucleophilic addition (e.g., Grignard reagents, hydride reductions), condensation reactions (e.g., imine formation), and α‑alkylation, none of which are available to biphenyl hydrocarbon analogs such as 1,2-bis(2-biphenylyl)ethane or 1,2-bis(p-biphenylyl)ethene [1]. This class‑level reactivity distinction expands the synthetic utility of the compound beyond that of purely aromatic biphenyl derivatives.

Reactivity Synthetic Utility Functional Group

Optimal Use Cases for 1,2-Di([1,1'-biphenyl]-2-yl)ethanone Based on Quantitative Differentiation


Synthesis of Lipophilic Drug Candidates and Probes

The high XLogP3 of 6.5 [1] makes 1,2-di([1,1'-biphenyl]-2-yl)ethanone a valuable precursor for lipophilic pharmacophores and molecular probes where enhanced membrane permeability or nonpolar solubility is required. Its computed logP value is more than three orders of magnitude higher than that of 1,2-diphenylethanone, guiding its selection in medicinal chemistry campaigns targeting hydrophobic binding pockets or blood‑brain barrier penetration.

Building Block for Organic Electronic Materials (OLEDs, OTFTs)

Biphenyl derivatives are widely employed in OLEDs as host materials, hole‑transport layers, and emitters [2]. The ortho‑biphenyl substitution and ketone functionality of 1,2-di([1,1'-biphenyl]-2-yl)ethanone provide a unique electronic and steric profile that can tune intermolecular π‑π interactions and solid‑state packing, differentiating it from para‑substituted biphenyl analogs [2]. Its high lipophilicity and rotatable bond count also suggest potential as a flexible linker in macromolecular OLED architectures.

Precursor for Conformationally Flexible Supramolecular Ligands

With 5 rotatable bonds (vs. 3 for 1,2-diphenylethanone) [1], the compound offers enhanced conformational adaptability for the design of supramolecular hosts, metal‑organic frameworks (MOFs), or flexible catalysts. The ortho‑biphenyl groups introduce steric bulk that can influence guest binding selectivity, while the ketone group provides a site for further functionalization or coordination.

Analytical Standard for Method Development

The well‑defined molecular weight (348.4 g/mol), exact mass (348.151415 Da), and vendor‑specified ≥95% purity [3] establish 1,2-di([1,1'-biphenyl]-2-yl)ethanone as a reliable reference standard for developing and validating LC‑MS, GC‑MS, or HPLC methods aimed at quantifying biphenyl‑containing compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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